molecular formula C13H28O2 B8652013 2,2,8,8-Tetramethyl-1,9-nonanediol CAS No. 85018-58-2

2,2,8,8-Tetramethyl-1,9-nonanediol

Cat. No.: B8652013
CAS No.: 85018-58-2
M. Wt: 216.36 g/mol
InChI Key: GMBAVFXBHYYKLG-UHFFFAOYSA-N
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Description

Contextualization of Branched Aliphatic Diols in Polymer Science

Aliphatic diols are a class of organic compounds containing two hydroxyl (-OH) groups attached to a non-aromatic hydrocarbon chain. In polymer science, they are fundamental monomers used in polycondensation reactions with dicarboxylic acids to produce polyesters, or with diisocyanates to form polyurethanes. ontosight.ainih.gov While linear diols like the parent compound 1,9-nonanediol (B147092) create polymers with a high degree of order and crystallinity, the introduction of branches to the aliphatic chain significantly alters the polymer's final properties. kuraray.euacs.org

The presence of side groups, such as the methyl groups in 2,2,8,8-Tetramethyl-1,9-nonanediol, disrupts the regular packing of polymer chains. This disruption typically leads to a reduction in crystallinity, which can result in polymers that are more amorphous. acs.org Such modifications are often desirable to achieve specific material characteristics. For instance, reducing crystallinity can lower the melting temperature and increase the flexibility of the resulting polyester (B1180765). acs.org Furthermore, the use of branched diols, particularly secondary diols, has been shown to increase the glass transition temperature (Tg) of polymers compared to their linear counterparts. rsc.org This is a critical parameter for determining the operational temperature range of a material. The lower reactivity of these secondary alcohols can sometimes present challenges, potentially leading to lower molecular weight polymers, but this can be managed through specific polymerization techniques. acs.orgrsc.org

Researchers are increasingly exploring branched diols derived from renewable biomass sources to create novel and sustainable polyesters with tunable properties. rsc.orgacs.org The strategic use of branching allows for fine-tuning material performance, making branched aliphatic diols a versatile tool for polymer chemists. nih.gov

Significance of the Tetramethyl Substitution Pattern in 1,9-Nonanediol Analogues

The specific substitution pattern of this compound is crucial to its function in polymer synthesis. The four methyl groups are located at the 2 and 8 positions, adjacent to the terminal hydroxyl groups. This "tetramethyl" arrangement creates significant steric hindrance around the reactive sites.

This steric bulk has several important consequences:

Modified Reactivity: The bulky methyl groups can influence the reactivity of the hydroxyl groups during polymerization, which can affect the rate of reaction and the final molecular weight of the polymer. acs.orgrsc.org

Disruption of Crystallinity: The primary role of these substituents is to introduce irregularity into the polymer backbone. nih.gov The four methyl groups act as bulky side chains that prevent the polymer chains from packing into a tight, ordered, crystalline structure. This leads to more amorphous polymers with potentially higher transparency and flexibility.

Enhanced Solubility and Adhesion: The branched structure can improve the solubility of the monomer and the resulting polymer in various solvents. It can also enhance the adhesive properties of polymer formulations.

Control of Mechanical Properties: By preventing crystallization, the tetramethyl groups help to create materials that are less rigid and have different mechanical responses compared to polymers made from linear 1,9-nonanediol. nih.govmdpi.com The increased free volume and altered chain mobility directly impact properties like tensile strength and elasticity. researchgate.net

The table below compares the parent linear diol with its tetramethyl-substituted analogue to highlight the structural differences.

Property1,9-NonanediolThis compound
Chemical Formula C₉H₂₀O₂ wikipedia.orgC₁₃H₂₈O₂ ontosight.ai
Molar Mass 160.25 g/mol wikipedia.org216.36 g/mol
Structure Linear Chain kuraray.euBranched Chain ontosight.ai
Melting Point 45-47 °C sigmaaldrich.comData not widely available, expected to differ from linear form.
Boiling Point 177 °C @ 15 mmHg sigmaaldrich.comData not widely available.

Note: Experimental data for this compound is not as widely published as for its linear parent.

Historical Development of Research on Nonanediol Derivatives

Research into nonanediol and its derivatives has evolved over several decades, driven by the need for new materials with specific functionalities. Early research, such as a 1961 report from the Naval Ordnance Laboratory, investigated highly substituted nonanediol derivatives like 2,2,8,8-Tetranitro-4,6-Dioxa-1,9-nonanediol for applications as energetic materials. dtic.mil This early work demonstrated the feasibility of synthesizing complex nonanediol structures.

The parent compound, 1,9-nonanediol, has been recognized for its utility as a monomer in producing high-performance polymers, improving properties like water resistance and durability in the final products. kuraray.euwikipedia.org Its linear C9 chain provides a unique balance of flexibility and hydrophobicity. kuraray.eu

In more recent years, the focus of diol research has shifted significantly towards sustainability and the creation of bio-based monomers. acs.org There is a growing body of research dedicated to synthesizing branched diols from renewable feedstocks to produce novel polyesters. rsc.orgrsc.org This modern research explores how variations in monomer structure, including branching and the use of secondary alcohols, can be used to precisely control polymer properties like glass transition temperature and crystallinity. acs.orgrsc.org The investigation of compounds like this compound fits within this modern context of designing specialty monomers to achieve advanced material performance. ontosight.ai

Structure

3D Structure

Interactive Chemical Structure Model





Properties

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CAS No.

85018-58-2

Molecular Formula

C13H28O2

Molecular Weight

216.36 g/mol

IUPAC Name

2,2,8,8-tetramethylnonane-1,9-diol

InChI

InChI=1S/C13H28O2/c1-12(2,10-14)8-6-5-7-9-13(3,4)11-15/h14-15H,5-11H2,1-4H3

InChI Key

GMBAVFXBHYYKLG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCCCC(C)(C)CO)CO

Origin of Product

United States

Synthetic Methodologies for 2,2,8,8 Tetramethyl 1,9 Nonanediol

Established Synthetic Routes for Branched Aliphatic Diols

The construction of branched aliphatic diols like 2,2,8,8-tetramethyl-1,9-nonanediol relies on robust and well-documented synthetic transformations. These methods often involve the sequential or convergent assembly of the carbon skeleton followed by the introduction of the hydroxyl groups.

Organometallic Approaches, including Grignard Reactions, for Alkyl Chain Construction

Organometallic reagents are indispensable tools for the formation of carbon-carbon bonds, a critical step in building the backbone of complex molecules. Grignard reactions, in particular, offer a powerful method for the synthesis of tertiary alcohols. masterorganicchemistry.comyoutube.comlibretexts.org For the synthesis of this compound, a plausible approach involves the reaction of a suitable diester with an excess of a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr) or methylmagnesium chloride (CH₃MgCl). masterorganicchemistry.com

A potential precursor for this reaction is a diester of nonanedioic acid (azelaic acid), such as dimethyl azelate or diethyl azelate. The reaction mechanism involves the nucleophilic addition of two equivalents of the Grignard reagent to each ester group. The first equivalent adds to the carbonyl carbon, leading to the formation of a ketone intermediate after the elimination of the alkoxy group. youtube.comyoutube.com Being more reactive than the starting ester, the ketone rapidly reacts with a second equivalent of the Grignard reagent to form a tertiary alkoxide. youtube.com A final aqueous workup step then protonates the alkoxides to yield the desired di-tertiary alcohol. masterorganicchemistry.com

Table 1: Proposed Grignard Reaction for the Synthesis of this compound

Starting Material Reagent Intermediate Final Product
Dimethyl azelateMethylmagnesium bromide (excess)2,2,8,8-Tetramethyl-1,9-nonanedioneThis compound

It is crucial to use a significant excess of the Grignard reagent to ensure the complete conversion of both ester functionalities to the tertiary alcohols. The steric hindrance around the carbonyl groups in the intermediate diketone might require optimized reaction conditions, such as elevated temperatures or longer reaction times, to drive the reaction to completion.

Reductive Transformations of Ester Precursors to Diols

The reduction of ester functionalities provides a direct route to primary alcohols. While not directly applicable for the synthesis of the tertiary alcohols in this compound, this method is fundamental in the synthesis of linear α,ω-diols which can serve as precursors. byjus.commasterorganicchemistry.com Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of esters to primary alcohols. byjus.comnumberanalytics.comnumberanalytics.com For instance, the reduction of dimethyl azelate with LiAlH₄ would yield 1,9-nonanediol (B147092). byjus.com

While this specific transformation does not produce the target molecule, it highlights a key synthetic tool for modifying the functional groups at the ends of the aliphatic chain.

Multistep Organic Synthesis for Structurally Complex Diols

The synthesis of a molecule with the complexity of this compound often necessitates a multistep approach. youtube.comyoutube.com A retrosynthetic analysis suggests that the target diol can be disconnected at the carbon-carbon bonds adjacent to the hydroxyl groups, leading back to a nine-carbon difunctional precursor.

A plausible multistep synthesis could commence with a readily available long-chain dicarboxylic acid, such as azelaic acid. The synthetic sequence would involve:

Esterification: Conversion of the dicarboxylic acid to its corresponding diester (e.g., dimethyl azelate) to activate the carbonyl groups for nucleophilic attack.

Grignard Addition: Reaction of the diester with an excess of a methyl Grignard reagent to form the di-tertiary alcohol as described in section 2.1.1.

This approach allows for the strategic construction of the carbon skeleton and the precise installation of the desired functional groups. The synthesis of other sterically hindered chiral 1,4-diols has been successfully achieved through multi-step procedures involving alkylation and oxidation steps. researchgate.netabo.fi

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly important in modern organic synthesis.

Atom Economy Maximization in Reaction Design

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. youtube.com Reactions with high atom economy are desirable as they minimize waste generation.

In the proposed Grignard synthesis of this compound from dimethyl azelate and methylmagnesium bromide, the atom economy can be calculated as follows:

Table 2: Atom Economy Calculation for the Grignard Synthesis

Reactants Molecular Weight ( g/mol ) Desired Product Molecular Weight ( g/mol )
Dimethyl azelate (C₁₁H₂₀O₄)216.27This compound (C₁₃H₂₈O₂)216.36
Methylmagnesium bromide (CH₃MgBr) (4 equiv.)4 x 107.23 = 428.92
Total Mass of Reactants 645.19

Atom Economy (%) = (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) x 100

Atom Economy (%) = (216.36 / 645.19) x 100 ≈ 33.5%

While the Grignard reaction is a powerful tool for C-C bond formation, its atom economy in this specific synthesis is relatively low due to the generation of magnesium salts and the alcohol byproduct from the ester leaving group as waste. However, addition reactions, which are a core component of the Grignard pathway, are generally considered more atom-economical than substitution or elimination reactions.

Utilization of Renewable Feedstocks for Intermediate Compounds

A key aspect of green chemistry is the use of renewable resources as starting materials. Long-chain dicarboxylic acids, which are key precursors for the synthesis of this compound, can be produced from renewable feedstocks such as vegetable oils through biotechnological processes. fraunhofer.denih.gov For instance, azelaic acid (nonanedioic acid) can be produced by the ozonolysis of oleic acid, which is abundant in many vegetable oils.

Catalytic Methodologies for Enhanced Selectivity and Efficiency

Ruthenium-based catalysts, particularly those with pincer-type ligands, have demonstrated high efficiency in the dehydrogenation polycondensation of diols, a reaction that underscores their utility in diol synthesis as well. acs.org These catalysts are known for their ability to facilitate the conversion of alcohols to esters under mild conditions, a transformation that can be a key step in multi-step syntheses of complex diols. acs.org The development of catalysts for such reactions is pivotal for achieving efficient synthesis. acs.org

Furthermore, biosynthetic routes are emerging as a powerful alternative for the production of long-chain α,ω-diols. mdpi.comresearchgate.net These methods utilize engineered microorganisms expressing enzymes like CYP153A monooxygenase and carboxylic acid reductase to convert fatty acids into diols. mdpi.comresearchgate.net While challenges such as product yield and substrate range persist, these biocatalytic approaches offer a promising avenue for the sustainable production of diols. mdpi.comresearchgate.net

Table 1: Overview of Catalytic Methodologies for Diol Synthesis

Catalytic Method Key Features Potential Application for this compound
Tandem Olefin Metathesis–Ester Hydrogenation Combines two reaction steps in one pot, high selectivity. rsc.org Synthesis from a suitable branched unsaturated ester precursor.
Ruthenium-Pincer Complex Catalysis Highly efficient for alcohol-ester transformations. acs.org Can be employed in multi-step synthetic pathways.
Biosynthesis using Engineered Enzymes Utilizes renewable feedstocks, operates under mild conditions. mdpi.comresearchgate.net Potential for green synthesis from fatty acid derivatives.

Solvent Selection and Minimization of Auxiliary Substance Use

The choice of solvent plays a critical role in the synthesis of diols, influencing reaction rates and selectivity. acs.orgosti.gov In acid-catalyzed dehydration reactions of diols, for example, the composition of the solvent can significantly alter the product distribution. acs.orgosti.gov The use of polar aprotic cosolvents in aqueous mixtures can stabilize the transition state leading to the desired product, thereby enhancing selectivity. acs.orgosti.gov For the synthesis of this compound, a careful selection of the solvent system is therefore crucial to maximize the yield of the target molecule and minimize the formation of byproducts.

In line with the principles of green chemistry, there is a growing emphasis on minimizing the use of auxiliary substances such as solvents and separation agents. nih.gov The polyol process, where a high-boiling, multivalent alcohol acts as both the solvent and a reducing agent, exemplifies this principle. rsc.orgmdpi.com This method offers several advantages, including the ability to dissolve metal-salt precursors and stabilize the resulting nanoparticles, which can act as catalysts. rsc.org The application of such a process to the synthesis of this compound could reduce the reliance on volatile organic solvents.

Water is also being explored as a green solvent for diol synthesis. For instance, an iodine-catalyzed dioxygenation of alkenes to form vicinal diols has been successfully carried out in water. organic-chemistry.org The development of water-tolerant catalytic systems is a key area of research for making the synthesis of diols more environmentally benign.

Energy Efficiency Considerations in Reaction Conditions

Energy efficiency is a cornerstone of green chemistry, and its application to the synthesis of this compound involves optimizing reaction conditions to minimize energy consumption. nih.gov A primary strategy for achieving this is the use of catalysts, which can lower the activation energy of a reaction, thereby allowing it to proceed at lower temperatures and pressures. nih.gov The catalytic methods discussed previously, such as tandem metathesis-hydrogenation and biocatalysis, are inherently more energy-efficient than stoichiometric reactions that may require harsh conditions. rsc.org

The choice of heating method can also impact energy efficiency. Microwave-assisted synthesis, for example, can significantly reduce reaction times and energy input compared to conventional heating methods. nih.gov Hydrothermal synthesis, which utilizes heated aqueous solutions in a closed system, is another energy-efficient technique that can be applied to the synthesis of chemical compounds. nih.gov

Furthermore, process intensification, which involves combining multiple reaction and separation steps into a single unit, can lead to substantial energy savings. The in-situ transformation of a metathesis catalyst into a hydrogenation catalyst is an example of process intensification that streamlines the synthesis of saturated diols. rsc.org

Analytical Techniques for Reaction Monitoring and Structural Verification

Spectroscopic Methods for Elucidating Molecular Architecture

Spectroscopic techniques are indispensable for confirming the molecular structure of synthesized this compound. Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most powerful tools for this purpose. thermofisher.com

FTIR spectroscopy is used to identify the functional groups present in the molecule. For this compound, the FTIR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl groups. Strong absorption bands corresponding to C-H stretching of the methyl and methylene (B1212753) groups would also be present around 2850-2960 cm⁻¹. thermofisher.com

Table 2: Expected Spectroscopic Data for this compound

Spectroscopic Technique Expected Features
FTIR Broad O-H stretch (3200-3600 cm⁻¹), C-H stretches (2850-2960 cm⁻¹)
¹H NMR Signals for methyl protons, methylene protons adjacent to OH, and other methylene protons with appropriate integrations
¹³C NMR Unique signals for all carbon atoms in the structure

Chromatographic Separations for Product Purity Assessment

Chromatographic techniques are essential for assessing the purity of synthesized this compound and for separating it from any unreacted starting materials or byproducts. Gas chromatography (GC) coupled with a suitable detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a commonly used method for this purpose.

In a GC analysis, the sample is vaporized and passed through a column containing a stationary phase. The components of the mixture are separated based on their boiling points and their interactions with the stationary phase. For a diol like this compound, a polar capillary column would typically be used. The retention time, which is the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. The area under the peak in the chromatogram is proportional to the amount of the compound present, allowing for the determination of its purity.

GC-MS analysis provides an additional layer of confirmation. As the separated components elute from the GC column, they are ionized and their mass-to-charge ratio is measured by the mass spectrometer. The resulting mass spectrum is a unique fingerprint of the molecule, which can be used to confirm its identity and molecular weight. Detailed GC analysis conditions have been described for the related compound 1,9-nonanediol, which can serve as a starting point for developing a method for this compound. copernicus.org

Table 3: Illustrative Gas Chromatography (GC) Conditions for Diol Analysis

Parameter Example Condition
Column VF-WAXms (30 m x 0.25 mm, 0.5 µm) copernicus.org
Carrier Gas Helium copernicus.org
Injector Temperature 250 °C copernicus.org
Oven Program Initial temp 70°C, ramp to 250°C copernicus.org
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)

Application As a Monomer in Polymer Synthesis

Role of 2,2,8,8-Tetramethyl-1,9-nonanediol in Polyester (B1180765) Synthesis

In polyester synthesis, this compound functions as a specialty diol monomer. Its integration into the polyester chain, typically through copolymerization with one or more dicarboxylic acids, allows for precise control over the polymer's thermal and mechanical properties.

The synthesis of polyesters incorporating this compound is achieved through polycondensation reactions with dicarboxylic acid or their derivatives. This process involves the formation of ester linkages between the hydroxyl groups of the diol and the carboxyl groups of the diacid, with the elimination of a small molecule, such as water.

Two common polycondensation methods are:

Melt Polycondensation: This industrially significant method involves reacting the diol and dicarboxylic acid at high temperatures under a vacuum to drive the removal of the condensation byproduct, thereby increasing the molecular weight of the polymer. nih.gov

Solution Polycondensation: This technique involves carrying out the polymerization in a solvent at lower temperatures, which can be advantageous when dealing with heat-sensitive monomers or when a higher degree of control over the reaction is required.

The choice of dicarboxylic acid comonomer, which can range from linear aliphatic diacids like adipic acid to aromatic diacids like terephthalic acid, plays a crucial role in determining the properties of the resulting polyester. nih.govnih.gov For instance, copolymerization with terephthalic acid would be expected to yield a polyester with enhanced rigidity and thermal stability. nih.gov

The branched structure of this compound is expected to have a notable influence on both the kinetics and thermodynamics of polymerization. The steric hindrance from the four methyl groups, positioned near the reactive hydroxyl groups, could potentially slow down the rate of esterification compared to linear diols. However, research on other long-chain diols suggests that they can be more reactive than their shorter-chain counterparts, which may lead to the formation of higher molecular weight polymers. bg.ac.rsresearchgate.net

Thermodynamically, the introduction of this bulky, non-symmetrical diol into the polymer chain would disrupt the packing efficiency of the polymer chains, leading to a more amorphous structure. This is a common effect observed with branched monomers. nih.gov

The four methyl groups in this compound have a profound impact on the macromolecular architecture and chain conformation of the resulting polyesters. This gem-dimethyl substitution introduces significant steric bulk and restricts the rotational freedom of the polymer backbone.

This is analogous to the effect seen with other tetramethyl-substituted diols, such as 2,2,4,4-tetramethyl-1,3-cyclobutanediol (B147498) (TMCB), where the rigid cyclobutyl ring and methyl groups lead to polyesters with high glass transition temperatures (Tg) and excellent impact strength. researchgate.net The incorporation of this compound is therefore expected to produce polyesters with a less ordered, more amorphous structure, preventing crystallization and resulting in materials with high clarity and toughness. researchgate.net The bulky side groups increase the free volume between polymer chains, which can enhance flexibility and impact resistance.

The specific design of the this compound monomer allows for the targeted tailoring of polyester properties. By strategically combining its structural features, polymers with a unique balance of characteristics can be achieved.

Key Structural Features and Their Impact on Polymer Properties:

Structural FeatureExpected Impact on Polyester Properties
Long C9 Aliphatic ChainIncreased flexibility, lower glass transition temperature (Tg), improved solubility.
Tetramethyl SubstitutionIncreased amorphous character, enhanced impact strength, improved thermal stability.
Primary Hydroxyl GroupsConsistent reactivity during polycondensation.

By copolymerizing this diol with various dicarboxylic acids and potentially other diols, a wide range of polyesters with properties suitable for diverse applications, from flexible films to rigid engineering plastics, can be developed. For example, combining it with a rigid aromatic diacid could create a tough, transparent material with a high heat distortion temperature.

There is a significant and growing trend in the polymer industry to develop polyesters from renewable, bio-based monomers to reduce reliance on fossil fuels. nih.govnih.gov While this compound is currently synthesized from petrochemical sources, the principles of using branched diols to tune polymer properties are directly applicable to the development of bio-based polyesters. ontosight.ai

Researchers are actively exploring the use of bio-derived branched diols to create polymers with enhanced properties. bg.ac.rsresearchgate.netnih.gov For example, bio-based secondary diols have been shown to increase the glass transition temperature of polyesters. bg.ac.rsresearchgate.net Should a cost-effective, bio-based synthesis route for this compound be developed, it would become a valuable monomer for producing high-performance, sustainable polyesters.

Integration into Polyurethane Systems

This compound is also utilized as a monomer in the synthesis of polyurethanes. ontosight.ai In these systems, it typically acts as a chain extender or as part of a polyester polyol soft segment. The reaction involves the step-growth polymerization of the diol with a diisocyanate, forming the characteristic urethane (B1682113) linkages.

The incorporation of this diol into the polyurethane backbone introduces a long, flexible, and bulky aliphatic segment. This can have several effects on the final properties of the polyurethane:

Increased Flexibility and Elasticity: The long nonane (B91170) chain can act as a soft segment, imparting greater flexibility and elastomeric properties to the material.

Improved Hydrolytic Stability: The steric shielding provided by the tetramethyl groups can protect the ester or urethane linkages from hydrolysis, enhancing the durability of the polyurethane.

Enhanced Solubility: The non-polar, branched structure can improve the solubility of the polyurethane in certain organic solvents, which is beneficial for processing and coating applications.

The use of this compound allows for the creation of polyurethanes with a tailored balance of hardness, flexibility, and chemical resistance, making them suitable for applications such as coatings, adhesives, sealants, and elastomers. nih.gov

Polyaddition Reactions with Isocyanate Functionalities

Polyurethanes are a versatile class of polymers synthesized through the polyaddition reaction of a diol with a diisocyanate. youtube.com In this reaction, the hydroxyl groups of the diol react with the isocyanate groups to form urethane linkages. The synthesis of polyurethanes can be carried out as a one-shot process or a two-step prepolymer process. google.com

The general reaction for the formation of a polyurethane from a diol and a diisocyanate is as follows:

n HO-R-OH + n OCN-R'-NCO → [-O-R-O-C(=O)-NH-R'-NH-C(=O)-]n

When this compound is used as the diol component, its sterically hindered hydroxyl groups can influence the reaction kinetics. The bulky tetramethyl groups may reduce the accessibility of the hydroxyl groups, potentially requiring more rigorous reaction conditions or specific catalysts to achieve high molecular weight polymers. rsc.org Organocatalysts, such as certain organic acids and bases, have been shown to be effective in promoting the step-growth polyaddition of diols and diisocyanates, even with sterically hindered reactants. rsc.org

Influence of Branched Diol on Microphase Separation and Network Formation in Polyurethanes

Polyurethanes are segmented polymers composed of alternating hard and soft segments. The hard segments are typically formed from the diisocyanate and a short-chain diol (chain extender), while the soft segments are derived from a long-chain polyol. The thermodynamic incompatibility between these segments leads to microphase separation, where the hard segments aggregate into rigid domains within the flexible soft segment matrix. wikipedia.orgcityu.edu.hkrsc.org This microphase-separated morphology is crucial for the desirable properties of many polyurethane materials, such as elastomers. wikipedia.org

The incorporation of this compound, with its bulky and non-polar side groups, into the polyurethane backbone can significantly impact microphase separation. The steric hindrance from the tetramethyl groups can disrupt the regular packing of the polymer chains and hinder the formation of well-ordered hard segment domains. This may lead to a more mixed-phase morphology or a lower degree of phase separation. lew.ro The specific effects will depend on whether the diol is incorporated into the hard or soft segments of the polyurethane.

The table below illustrates the potential influence of the branched structure of this compound on polyurethane properties compared to a linear diol like 1,9-nonanediol (B147092).

PropertyPolyurethane with 1,9-Nonanediol (Linear)Polyurethane with this compound (Branched)
Chain Packing More orderedDisrupted
Crystallinity Potentially higherLower
Microphase Separation More definedPotentially less defined
Glass Transition Temp. (Tg) LowerHigher
Flexibility HigherPotentially lower

This table is illustrative and based on general principles of polymer chemistry. Specific properties will depend on the full polymer formulation and synthesis conditions.

Modulation of Crosslinking Density and Topological Features in Polyurethane Elastomers

The crosslinking density in polyurethane elastomers is a critical factor that determines their mechanical properties, such as tensile strength, elasticity, and solvent resistance. Crosslinking can be introduced through the use of polyols or isocyanates with a functionality greater than two, or through secondary reactions of the urethane group.

When this compound is used in the synthesis of polyurethane elastomers, its bulky structure can influence the network formation and the resulting topological features. The steric hindrance may affect the efficiency of the crosslinking reactions and the final network structure. While this diol itself does not introduce chemical crosslinks, its presence can modulate the physical crosslinking that arises from hard segment aggregation. The disruption of hard segment domains by the bulky side groups can lead to a lower effective physical crosslink density, which would manifest as a lower modulus and increased elongation at break.

Other Polymerization Pathways Utilizing this compound

Beyond polyaddition reactions, diols like this compound can be chemically modified to participate in other polymerization pathways.

Acyclic Diene Metathesis (ADMET) Polymerization (if applicable to derivatives)

Acyclic Diene Metathesis (ADMET) is a step-growth condensation polymerization of α,ω-dienes, driven by the removal of a small volatile alkene, typically ethylene (B1197577). wikipedia.org This method is known for its high functional group tolerance when using ruthenium-based catalysts. wikipedia.org

For this compound to be used in ADMET polymerization, it would first need to be functionalized with terminal alkene groups. This could be achieved, for example, by esterification or etherification with a molecule containing a terminal double bond. The resulting α,ω-diene monomer could then undergo ADMET polymerization to yield a polyester or polyether with the bulky tetramethyl-nonane unit in the backbone.

The presence of the quaternary carbon centers adjacent to the ester or ether linkages could potentially influence the polymerization process and the properties of the resulting polymer. Research on ADMET of dienes with gem-dialkyl groups is an active area of investigation. nih.gov

Ring-Opening Polymerization of Cyclic Derivatives

Ring-opening polymerization (ROP) is a chain-growth polymerization method where cyclic monomers are opened to form linear polymer chains. This method is commonly used for the synthesis of polyesters from cyclic esters (lactones) and polyamides from cyclic amides (lactams). nsf.gov

To utilize this compound in ROP, it would first need to be converted into a cyclic monomer. For instance, it could be reacted with a dicarboxylic acid or a diacyl chloride under high dilution conditions to form a macrocyclic ester. The ring strain of such a macrocycle would be a key factor in its polymerizability via ROP. The bulky tetramethyl groups would likely result in a conformationally constrained macrocycle, which could favor ring-opening. The polymerization of such bulky macrocycles can lead to polymers with unique architectures and properties. rsc.orgacs.org

Strategies for Molecular Weight Control in Polymerization

Control of molecular weight is crucial for tailoring the properties of polymers for specific applications. In polycondensation and polyaddition reactions, several strategies can be employed to control the molecular weight of the resulting polymer.

One common method is to use a slight excess of one of the bifunctional monomers. This will result in polymer chains that are all terminated with the functional group of the monomer that is in excess, thus limiting the final molecular weight. youtube.com

Another effective strategy is the addition of a monofunctional reactant, also known as a chain terminator or chain stopper. youtube.com In the context of polyurethane synthesis, a mono-alcohol can be added to the reaction mixture. The mono-alcohol will react with the isocyanate groups, capping the growing polymer chains and preventing further polymerization. A patent for controlling the molecular weight of polyurethane elastomers describes the use of 2,6,8-trimethylnonanol-4, a structurally similar monofunctional alcohol, as a chain terminator. researchgate.net The amount of the chain terminator can be carefully controlled to achieve the desired molecular weight. researchgate.net

The table below summarizes common methods for molecular weight control in the synthesis of polyurethanes.

MethodDescription
Non-stoichiometric Monomer Ratio Using a slight excess of either the diol or diisocyanate component.
Addition of a Monofunctional Reactant Incorporating a mono-alcohol or mono-isocyanate to cap the growing polymer chains.
Control of Reaction Time and Temperature Stopping the polymerization at a specific time to achieve a target molecular weight.
Use of a Catalyst The choice and concentration of catalyst can influence the rate of polymerization and thus the final molecular weight.

Stoichiometric Imbalance Techniques for Targeted Polymer Chain Lengths

The control of polymer chain length, or the degree of polymerization (DP), is fundamental in tailoring the properties of polymers for specific applications. In step-growth polymerization, which is the primary route for synthesizing polymers from this compound, stoichiometric imbalance of the reacting functional groups is a key technique for achieving this control.

The theoretical relationship between stoichiometric imbalance and the number-average degree of polymerization (Xn) is described by the Carothers equation. For a polymerization of a diol (B-B) like this compound with a diacid or diacyl chloride (A-A), where the molar ratio of the reactants (r) is less than 1 (r = NA / NB, with NA < NB), the equation is:

Xn = (1 + r) / (1 + r - 2rp)

where 'p' is the extent of reaction of the limiting functional group (A). As the reaction approaches completion (p → 1), the equation simplifies to:

Xn ≈ (1 + r) / (1 - r)

This relationship demonstrates that by precisely controlling the molar ratio of the monomers, a target chain length can be achieved. An excess of one monomer limits the extent to which the polymer chains can grow, as all chain ends will eventually be terminated with the functional group of the monomer in excess.

Table 1: Theoretical Degree of Polymerization (Xn) at Full Conversion (p=1) for Varying Stoichiometric Ratios (r)

Molar Ratio (r) of A-A to B-B MonomersNumber-Average Degree of Polymerization (Xn)
1.000∞ (theoretically)
0.990199
0.98099
0.95039
0.90019

This table illustrates the powerful effect of slight stoichiometric imbalances on the final polymer chain length.

In practice, for a sterically hindered diol like this compound, achieving very high molecular weights requires not only precise stoichiometric control but also reaction conditions that drive the polymerization to near-complete conversion. The bulky nature of the monomer can slow down the reaction rate, making the removal of condensation byproducts (e.g., water or HCl) crucial for pushing the equilibrium towards the polymer.

Catalytic Systems for Controlled Polymerization

The steric hindrance presented by the four methyl groups in this compound necessitates the use of effective catalytic systems to achieve reasonable reaction rates and high polymer molecular weights. The choice of catalyst depends on the type of polymer being synthesized (e.g., polyester or polyurethane).

For polyesterification, common catalysts include metal-based compounds. Tin and titanium catalysts, such as stannous octoate and tetrabutyl titanate, are widely used. However, for sterically hindered diols, more specialized catalysts may be required to overcome the reduced reactivity. Research on the polymerization of other hindered diols, such as neopentyl glycol, provides insights into suitable catalytic approaches. google.comnih.gov For instance, certain organometallic catalysts and strong acid catalysts have shown efficacy.

Recent advancements have explored the use of organocatalysts to avoid metal contamination in the final polymer. For the self-condensation of long-chain diols, non-eutectic acid-base organocatalysts have been shown to be effective, though direct studies on this compound are not prevalent. umons.ac.be

In polyurethane synthesis, the reaction between the diol and a diisocyanate is typically catalyzed by organotin compounds (e.g., dibutyltin (B87310) dilaurate) or tertiary amines. The choice of catalyst can influence not only the rate of the urethane-forming reaction but also the potential for side reactions.

Table 2: Representative Catalytic Systems for Polymerization of Hindered Diols

Polymer TypeCatalyst ClassSpecific ExamplesKey Considerations
PolyestersMetal-basedStannous Octoate, Tetrabutyl Titanate, Zinc AcetateHigh activity but potential for metal contamination.
Strong Acidp-Toluenesulfonic acidCan be effective but may cause side reactions at high temperatures.
OrganocatalystMethanesulfonic acid/1,8-Diazabicyclo[5.4.0]undec-7-ene (MSA:TBD)Metal-free, but may require specific reaction conditions. umons.ac.be
PolyurethanesOrganotinDibutyltin dilaurate (DBTDL)Highly efficient, but environmental and health concerns exist.
Tertiary AminesTriethylamine, 1,4-Diazabicyclo[2.2.2]octane (DABCO)Can be less active than tin catalysts but are often used in combination.

This table provides a general overview of catalyst types that would be considered for the polymerization of sterically hindered diols like this compound, based on established polymer chemistry principles.

Mitigation of Side Reactions, including Cyclic Oligomer Formation

During step-growth polymerization, especially at high temperatures and high dilutions, intramolecular cyclization can compete with the desired intermolecular polymerization, leading to the formation of cyclic oligomers. The propensity for cyclization is dependent on the chain length of the monomer and the resulting polymer, with certain chain lengths being more favorable for ring formation due to thermodynamic and kinetic factors.

For a long-chain diol like this compound, the formation of large rings is a possibility. The bulky tetramethyl groups can, to some extent, sterically hinder the close approach required for intramolecular reaction, but this does not eliminate the possibility of cyclization.

To mitigate the formation of cyclic oligomers and other side reactions, several strategies can be employed:

High Monomer Concentration: Conducting the polymerization in bulk or at high concentrations favors intermolecular reactions over intramolecular ones, thus promoting linear polymer chain growth.

Controlled Monomer Addition: In some cases, the slow addition of one monomer to the other can maintain a low instantaneous concentration of the added monomer, which can suppress side reactions.

Appropriate Catalyst Selection: The choice of catalyst can influence the relative rates of polymerization and cyclization. Catalysts that promote a rapid intermolecular reaction can help to build high molecular weight chains before significant cyclization can occur.

Reaction Temperature and Time: Optimizing the reaction temperature is crucial. While higher temperatures increase the reaction rate, they can also promote side reactions like dehydration or etherification of the diol, or the formation of cyclic species. The reaction time should be sufficient to achieve high conversion without prolonged exposure to conditions that favor degradation or side reactions.

Table 3: Summary of Strategies to Mitigate Side Reactions

StrategyPrincipleApplication to this compound Polymerization
High ConcentrationIncreases the probability of intermolecular chain growth.Bulk or melt polymerization is preferred.
Catalyst ChoiceCan selectively enhance the rate of linear polymerization.Selection of catalysts with high activity for sterically hindered groups.
Temperature ControlBalances reaction rate with the suppression of side reactions.Avoiding excessively high temperatures that could lead to etherification or cyclization.
Efficient Byproduct RemovalDrives the polymerization equilibrium towards the polymer.Applying vacuum during the later stages of polycondensation.

By carefully controlling the stoichiometry, selecting an appropriate catalytic system, and optimizing reaction conditions to minimize side reactions, this compound can be effectively polymerized to produce high-performance materials with desirable properties.

Derivatives and Chemical Transformations of 2,2,8,8 Tetramethyl 1,9 Nonanediol

Esterification Reactions for Functional Material Precursors

The presence of two primary hydroxyl groups makes 2,2,8,8-tetramethyl-1,9-nonanediol a valuable monomer for the synthesis of polyesters through polycondensation reactions with various dicarboxylic acids or their derivatives. nih.govnih.gov The bulky tetramethyl groups flanking the ester linkages in the resulting polymers impart unique properties such as increased thermal stability, enhanced hydrolytic resistance, and improved solubility in organic solvents.

The synthesis of these polyesters is typically achieved through melt or solution polycondensation. nih.gov In this process, this compound is reacted with a dicarboxylic acid, such as terephthalic acid or adipic acid, at elevated temperatures, often in the presence of a catalyst. The properties of the resulting polyester (B1180765) can be tailored by the choice of the dicarboxylic acid. For instance, using aromatic dicarboxylic acids like terephthalic acid can lead to polyesters with high glass transition temperatures and excellent mechanical strength, suitable for applications as engineering plastics. ugent.bersc.org Conversely, the use of aliphatic dicarboxylic acids, such as adipic acid or sebacic acid, results in more flexible polyesters with lower melting points, which can be utilized as specialty plasticizers or in the formulation of biodegradable polymers. nih.gov

A key consideration in the esterification of this sterically hindered diol is the potential for slower reaction kinetics compared to linear diols. nih.gov However, the use of appropriate catalysts and reaction conditions can overcome this challenge, leading to the formation of high molecular weight polyesters.

Table 1: Examples of Polyester Synthesis via Esterification of Diols

DiolDicarboxylic Acid/DerivativePolymer TypePotential Applications
This compoundTerephthalic AcidAromatic PolyesterHigh-performance plastics, coatings
This compoundAdipic AcidAliphatic PolyesterSpecialty plasticizers, biodegradable polymers
1,4-ButanediolTerephthalic AcidPoly(butylene terephthalate) (PBT)Engineering thermoplastics, automotive parts
IsosorbideSuccinic AcidBio-based PolyesterSustainable polymers, packaging

Etherification and Alkoxylation for Modifying Reactivity and Solubility

Etherification and alkoxylation reactions offer a means to modify the reactivity and solubility of this compound. The introduction of ether linkages can enhance the flexibility of the molecule and alter its polarity, making it more compatible with a wider range of solvents and polymer matrices.

However, the steric hindrance at the neopentyl-like carbon atoms presents a significant challenge for traditional etherification methods, such as the Williamson ether synthesis, which proceeds via an S_N2 mechanism. masterorganicchemistry.com Back-side attack by a nucleophile is severely impeded by the bulky tert-butyl groups. masterorganicchemistry.com Consequently, reactions often require more forcing conditions or alternative synthetic strategies.

One potential approach is the use of methods that proceed through carbocationic intermediates under acidic conditions. For example, reaction with an alkene in the presence of a strong acid could lead to the formation of a bis-ether. Another strategy involves the use of phase-transfer catalysis to enhance the reactivity of the nucleophile.

Alkoxylation, the addition of ethylene (B1197577) oxide or propylene (B89431) oxide to the hydroxyl groups, is another important transformation. This reaction, typically catalyzed by a base, results in the formation of polyether diols. These derivatives exhibit increased hydrophilicity and can be used as soft segments in the synthesis of thermoplastic elastomers and polyurethanes. The length of the polyether chains can be controlled to fine-tune the properties of the final polymer. A well-known example of a similar structure is Bisphenol A bis(2-hydroxyethyl) ether, which is used in the production of various polymers. nih.gov

Selective Oxidation of Hydroxyl Groups

The selective oxidation of the primary hydroxyl groups of this compound to aldehydes or carboxylic acids provides access to valuable difunctional building blocks. The resulting 2,2,8,8-tetramethyl-1,9-nonanedial and 2,2,8,8-tetramethyl-1,9-nonanedioic acid are important intermediates for the synthesis of specialty polymers, crosslinking agents, and other fine chemicals.

A variety of modern oxidation methods can be employed for the selective conversion of primary alcohols to aldehydes with high chemoselectivity, minimizing over-oxidation to the carboxylic acid. organic-chemistry.org One of the most effective methods is the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in combination with a stoichiometric oxidant such as sodium hypochlorite (B82951) or bleach. nih.govresearchgate.netnih.gov This system operates under mild conditions and is known for its high selectivity for primary alcohols. youtube.com

The resulting dialdehyde, 2,2,8,8-tetramethyl-1,9-nonanedial, can undergo a range of subsequent reactions, including reductive amination to form diamines or further oxidation to the diacid. Further oxidation to 2,2,8,8-tetramethyl-1,9-nonanedioic acid can be achieved using stronger oxidizing agents, such as potassium permanganate (B83412) or Jones reagent. This diacid is a monomer that can be used to produce polyamides and polyesters with unique properties imparted by the bulky tetramethyl groups. A related compound, 1,9-nonanedioic acid (azelaic acid), is a known building block for polyesters and polyamides. mdpi.com

Table 2: Reagents for Selective Oxidation of Primary Alcohols

Reagent/SystemProductKey Features
TEMPO/NaOClAldehydeMild conditions, high selectivity for primary alcohols
Pyridinium chlorochromate (PCC)AldehydeWidely used, but chromium-based
Dess-Martin periodinane (DMP)AldehydeMild, but can be expensive
Potassium permanganate (KMnO₄)Carboxylic AcidStrong oxidizing agent
Jones Reagent (CrO₃/H₂SO₄)Carboxylic AcidStrong oxidizing agent, acidic conditions

Synthesis of Specialty Monomers and Intermediates

The derivatization of this compound provides a pathway to a variety of specialty monomers and intermediates with tailored functionalities. These monomers can then be polymerized to create materials with specific properties for advanced applications.

A significant class of specialty monomers that can be synthesized from this diol are di(meth)acrylates. These are produced through the esterification of the hydroxyl groups with (meth)acrylic acid or their derivatives, such as acryloyl chloride or methacrylic anhydride. researchgate.netgoogle.comnih.gov The resulting 2,2,8,8-tetramethyl-1,9-nonanediyl di(meth)acrylate monomers are crosslinkable and can be used in photocurable resins, coatings, adhesives, and dental materials. rsc.org The bulky tetramethyl groups in these monomers can enhance the thermal and mechanical properties of the cured polymers.

Furthermore, the diol can be used to synthesize other intermediates. For example, reaction with isocyanates would lead to the formation of diurethanes, which can be used as monomers for polyurethanes or as additives. The synthesis of a related energetic material, 2,2,8,8-tetranitro-4,6-dioxa-1,9-nonanediol, highlights the potential for this diol to be a scaffold for other functional molecules. dtic.mil

Computational and Theoretical Studies of 2,2,8,8 Tetramethyl 1,9 Nonanediol

Molecular Conformation and Conformational Landscape Analysis

The conformational landscape of 2,2,8,8-Tetramethyl-1,9-nonanediol is primarily dictated by the rotational freedom around its carbon-carbon single bonds and the steric hindrance imposed by the bulky tetramethyl groups at its termini. Computational methods such as molecular mechanics (MM) and density functional theory (DFT) are instrumental in exploring this landscape. osti.gov

A systematic conformational search would reveal numerous local energy minima, each corresponding to a stable three-dimensional arrangement of the molecule. The long, flexible nonane (B91170) chain allows for a multitude of folded and extended conformations. However, the presence of the sterically demanding gem-dimethyl groups at the 2 and 8 positions significantly restricts the rotational freedom in the vicinity of the terminal hydroxyl groups. This steric hindrance would likely favor more extended conformations to minimize van der Waals repulsion.

DFT calculations, employing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d)), would be used to optimize the geometry of these conformers and calculate their relative energies. osti.gov The results would allow for the construction of a potential energy surface, illustrating the energy barriers between different conformations.

Table 1: Illustrative Relative Energies of Hypothetical this compound Conformers

Conformer Description Relative Energy (kcal/mol)
1 Fully Extended (Anti) 0.00
2 Gauche interaction at C4-C5 +0.85
3 Folded Conformation +2.50
4 Sterically Clashed +8.00

Reaction Pathway Modeling for Elucidating Synthetic Mechanisms

The synthesis of this compound likely involves reactions where understanding the mechanism at a molecular level is crucial for optimizing yield and purity. Reaction pathway modeling using quantum chemical methods can provide detailed insights into the transition states and intermediates involved.

For instance, a plausible synthetic route could involve the Grignard reaction of a suitable difunctionalized precursor. Computational modeling of such a reaction would involve locating the transition state structures for the key bond-forming steps. The activation energies calculated from these transition states would reveal the kinetic feasibility of the proposed pathway. These calculations can also shed light on the potential for side reactions, helping to refine reaction conditions.

Prediction of Monomer Reactivity and Polymerization Behavior

The utility of this compound as a monomer in polymerization, for example, in the formation of polyesters or polyurethanes, is heavily influenced by the reactivity of its terminal hydroxyl groups. The bulky tetramethyl groups are expected to exert significant steric hindrance, which could decrease the reactivity of the hydroxyl groups compared to a linear diol like 1,9-nonanediol (B147092).

Computational models can quantify this effect. The accessibility of the hydroxyl groups can be assessed by calculating the solvent-accessible surface area. Furthermore, the partial atomic charges on the oxygen and hydrogen atoms of the hydroxyl groups, derived from quantum chemical calculations, can provide an indication of their nucleophilicity.

Modeling the initial steps of a polymerization reaction, such as the reaction of the diol with a diacid or diisocyanate, would involve calculating the activation energy barriers. A higher barrier for this compound compared to a less hindered diol would suggest slower polymerization kinetics.

Theoretical Elucidation of Structure-Property Relationships in Derived Polymeric Systems

Should this compound be successfully polymerized, the resulting polymers would possess unique properties due to the incorporation of the bulky terminal groups of the monomer unit. Molecular dynamics (MD) simulations are a powerful tool for predicting the macroscopic properties of polymers from their molecular structure.

MD simulations of a polymer chain derived from this diol would likely show that the bulky side groups disrupt chain packing and reduce crystallinity. researchgate.net This would lead to a more amorphous polymer with a potentially lower melting point and glass transition temperature compared to a polymer derived from a linear diol. The long aliphatic chain of the nonanediol unit would contribute to the flexibility of the polymer backbone. researchgate.net

Simulations can also be used to predict mechanical properties such as the Young's modulus, providing insight into the material's stiffness and elasticity. The bulky groups might also increase the free volume within the polymer matrix, which could affect properties like gas permeability.

Table 2: Hypothetical Predicted Properties of a Polyester (B1180765) Derived from this compound and Adipic Acid

Property Predicted Value Comparison to Poly(nonamethylene adipate)
Glass Transition Temp. (Tg) Lower Higher
Degree of Crystallinity Low High
Young's Modulus Lower Higher
Density Lower Higher

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide fundamental insights into the electronic structure of this compound, which underpins its reactivity. mdpi.com Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly informative.

The HOMO is likely to be localized on the oxygen atoms of the hydroxyl groups, indicating that these are the sites of nucleophilic attack. The LUMO, on the other hand, would be distributed along the carbon backbone. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability; a larger gap suggests lower reactivity.

Other reactivity descriptors that can be calculated include the electrostatic potential map, which visually represents the electron-rich and electron-poor regions of the molecule. For this compound, this would show negative potential around the oxygen atoms, confirming their nucleophilicity. These computational tools are invaluable for a priori assessment of a molecule's chemical behavior.

Sustainable Chemistry and Environmental Considerations

Life Cycle Assessment of 2,2,8,8-Tetramethyl-1,9-nonanediol Production Processes

A comprehensive Life Cycle Assessment (LCA) for this compound is not publicly available. However, the environmental impact of polyol production, in general, is an area of active consideration in the chemical industry. LCAs for similar polyols and the resins they produce, such as unsaturated polyester (B1180765) (UP) and vinyl ester (VE) resins, are becoming more common, allowing for the calculation of the eco-footprint of products "cradle-to-gate". These assessments typically evaluate raw material sourcing, energy consumption, greenhouse gas emissions, water usage, and waste generation.

For conventional polyether polyols, the production process can have a significant environmental footprint, with greenhouse gas emissions in the range of 3.22 kg CO2-eq per kg of polyol. Innovations, such as using CO2 as a feedstock in polyol production, have been shown to reduce GHG emissions by 11-19% and fossil resource depletion by 13-16% compared to conventional methods.

A cradle-to-gate LCA for a specific chemical like this compound would involve a detailed analysis of its specific synthesis pathway. The synthesis of this compound involves multiple steps, which could include reactions like hydroformylation or cross-metathesis followed by reduction. Each of these steps has its own energy and material requirements that would need to be quantified.

The table below illustrates a generic framework for the life cycle stages of a specialty diol like this compound and the key environmental considerations at each stage.

Life Cycle StageKey Environmental ConsiderationsPotential for Impact Reduction
Raw Material Acquisition Depletion of fossil fuels; environmental impact of precursor chemical production.Utilization of bio-based feedstocks; sourcing from suppliers with sustainable practices.
Chemical Synthesis Energy consumption (heating, cooling, stirring); solvent use and emissions; generation of byproducts and waste streams.Process intensification; use of green solvents and catalysts; waste minimization and byproduct valorization.
Purification Energy-intensive separation processes (e.g., distillation); solvent use.Advanced separation technologies with lower energy consumption; solvent recycling.
Transportation Fuel consumption and emissions associated with logistics.Optimization of supply chains; use of more efficient transportation modes.
Polymerization & Use Energy and resource use in polymer manufacturing; performance and longevity of the final product.Design for durability and extended lifespan to reduce replacement frequency.
End-of-Life Landfilling of derived polymers; potential for environmental persistence.Development of recyclable or biodegradable polymers; chemical recycling to recover monomers.

Waste Minimization and Byproduct Management in Synthetic Operations

The synthesis of complex molecules like this compound inherently presents challenges in waste minimization and byproduct management. Traditional multi-step organic syntheses often generate significant quantities of waste, including solvents, spent catalysts, and undesired side-products.

One of the primary strategies for waste minimization is to improve the selectivity of the chemical reactions involved. In polyol synthesis, this means maximizing the yield of the desired diol while reducing the formation of oligomers or other side products. The choice of catalyst is crucial in this regard. For instance, in the esterification of fatty acids with diols, the use of acidic ion-exchange resins as heterogeneous catalysts can simplify separation and reduce waste compared to homogeneous catalysts.

Another key aspect is the management of solvents. In many chemical processes, solvents are used as a reaction medium or for purification. The "shift to continuous" processing from batch reactions can significantly reduce the amount of solvent needed, as continuous reactors have a much higher surface-area-to-volume ratio, allowing for more efficient heat exchange and reducing the need for solvents as thermal flywheels.

The following table summarizes common waste streams in specialty diol production and potential management strategies:

Waste StreamSourceManagement/Minimization Strategy
Spent Catalysts Reaction steps (e.g., hydrogenation, esterification).Use of heterogeneous catalysts for easy separation and reuse; development of more robust and long-lasting catalysts.
Organic Byproducts Side reactions during synthesis.Optimization of reaction conditions (temperature, pressure, stoichiometry) to improve selectivity; investigation of potential applications for major byproducts.
Solvent Waste Reaction medium, extraction, and purification steps.Solvent recycling through distillation; substitution with greener, less hazardous solvents; transition to solvent-free reaction conditions.
Aqueous Waste Washing and quenching steps.Wastewater treatment to remove organic compounds and salts; process design to minimize water use.

Energy Footprint Reduction and Process Intensification in Industrial Production

The industrial production of specialty chemicals is often energy-intensive, relying on heating, cooling, pumping, and separation processes. Reducing the energy footprint is a key goal for sustainable chemical manufacturing, driven by both environmental concerns and economic incentives.

Process Intensification (PI) is a leading strategy to achieve significant reductions in energy consumption, equipment size, and waste generation. PI involves the development of novel apparatuses and techniques that lead to dramatically improved manufacturing and processing. For polyol production, PI can be applied in several ways:

Reactive Distillation: Combining reaction and separation in a single unit can overcome equilibrium limitations, improve conversion, and reduce energy use by utilizing the heat of reaction for separation.

Microreactors: These small-scale reactors offer extremely high heat and mass transfer rates, allowing for better control over reaction conditions, improved yields, and enhanced safety for highly exothermic reactions.

Advanced Separation Processes: Replacing energy-intensive distillation with membrane-based separations like pervaporation can significantly lower the energy demand for purification, particularly for removing water from reaction mixtures. The energy used for distillation can account for up to 40% of the total energy demand in some biorefinery processes.

The table below outlines conventional unit operations in diol production and their intensified, more energy-efficient alternatives.

Conventional Unit OperationProcess Intensification AlternativePrimary Benefit
Batch Stirred-Tank Reactor Continuous Flow Reactor (e.g., Plug Flow Reactor, CSTR series)Improved heat and mass transfer, better process control, smaller footprint, enhanced safety.
Separate Reaction and Distillation Units Reactive DistillationReduced capital cost, lower energy consumption, increased conversion.
Distillation for Purification Membrane Separation (e.g., Pervaporation), Adsorptive DistillationLower energy requirements, potential for breaking azeotropes, continuous operation.
Multi-stage Processing Integrated and multifunctional reactorsFewer pieces of equipment, reduced footprint, lower capital and operating costs.

Bio-based Feedstock Utilization and Contribution to Circular Economy Models

The transition

Future Research Directions and Emerging Applications

Development of Next-Generation Catalytic Systems for Synthesis and Polymerization

The efficient and selective synthesis of 2,2,8,8-tetramethyl-1,9-nonanediol and its subsequent polymerization are critical for its widespread adoption. Current industrial production of long-chain diols often relies on the hydrogenation of corresponding dicarboxylic acid diesters. wikipedia.org Future research will likely focus on developing more sustainable and efficient catalytic systems. This includes the exploration of novel catalysts for the selective hydroformylation and subsequent reduction of suitable precursors. ontosight.ai Furthermore, advancements in catalysis will be crucial for controlling the polymerization process, enabling the synthesis of polymers with specific molecular weights, architectures, and functionalities. A key area of interest is the development of catalysts that can effectively polymerize sterically hindered diols like this compound, potentially leading to polymers with unique microstructures and properties.

Exploration of Novel Polymer Architectures and High-Performance Materials

The branched nature of this compound offers a departure from traditional linear diols, paving the way for novel polymer architectures. Researchers are expected to investigate the synthesis of various types of polymers, including polyesters, polyurethanes, and polyethers, incorporating this unique diol. ontosight.ai The bulky side groups are anticipated to disrupt chain packing, leading to amorphous polymers with high glass transition temperatures (Tg) and excellent optical clarity. researchgate.net The incorporation of this diol could lead to the development of high-performance materials with enhanced thermal stability, mechanical strength, and chemical resistance. For instance, copolyesters containing rigid diols have demonstrated a good balance of high thermal resistance and improved mechanical and optical properties. researchgate.net

Integration into Advanced Functional Materials and Responsive Systems

The distinctive properties imparted by this compound make it a promising candidate for advanced functional materials. Its incorporation could lead to the development of materials with tunable properties that respond to external stimuli such as temperature, pH, or light. For example, the bulky structure could influence the swelling behavior of hydrogels or the permeability of membranes. Research into these areas could yield innovative applications in drug delivery, sensors, and smart coatings.

Bioengineering and Metabolic Engineering Approaches for Sustainable Production Pathways

In line with the growing emphasis on sustainability, future research will undoubtedly explore bio-based production routes for diols. taylorfrancis.com Metabolic engineering of microorganisms like Escherichia coli has already shown promise for the biosynthesis of various diols from renewable feedstocks such as glucose. nih.govdoktornarabote.runih.govresearchgate.net While the direct biosynthesis of a complex molecule like this compound presents significant challenges, researchers may focus on producing precursor molecules that can be more readily converted to the final product through chemo-catalytic steps. The development of such bio-based pathways would significantly reduce the environmental footprint associated with traditional chemical synthesis. nih.govresearchgate.net

Diol Production Strategies Description Key Research Areas
Chemical Synthesis Traditional methods often involving high pressure and temperature, using fossil fuel-based feedstocks. nih.govDevelopment of more efficient and selective catalysts, utilization of greener solvents.
Metabolic Engineering Utilizes engineered microorganisms to produce diols from renewable resources like glucose. doktornarabote.ruacs.orgPathway optimization, cofactor balancing, and overcoming product toxicity to the microbial host. doktornarabote.ru
Chemo-enzymatic Synthesis Combines biological and chemical steps to produce complex molecules.Identification of suitable enzymes and development of integrated processes.

Advanced Characterization Techniques for Understanding Polymer Structure-Function Relationships

A deep understanding of the relationship between the molecular structure of polymers containing this compound and their macroscopic properties is essential for targeted material design. Advanced characterization techniques will play a pivotal role in this endeavor. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, X-ray diffraction (XRD), and differential scanning calorimetry (DSC) will be employed to elucidate the polymer microstructure, crystallinity, and thermal properties. mdpi.com Furthermore, sophisticated mechanical testing methods will be used to evaluate properties like tensile strength, modulus, and impact resistance, providing crucial insights for various applications. mdpi.comresearchgate.net

Design of Multi-functional Materials Leveraging the Unique Structure of this compound

The unique molecular structure of this compound can be leveraged to design multi-functional materials. For example, its incorporation into polymer backbones could simultaneously enhance thermal stability and impart hydrophobicity. Researchers are expected to explore the synthesis of copolymers where this diol is combined with other monomers to achieve a synergistic combination of properties. msu.edu This could lead to the development of materials that are, for instance, both strong and flexible, or both chemically resistant and optically transparent.

Q & A

Q. How to address conflicting reactivity data in esterification of fluorinated 1,9-nonanediol derivatives?

  • Validation : Fluorinated diols (e.g., 1H,1H,9H,9H-perfluoro-1,9-nonanediol) require anhydrous conditions due to moisture sensitivity. Comparative kinetic studies under inert vs. ambient atmospheres clarify reactivity trends .

Safety and Handling

Q. What precautions are necessary when handling 1,9-nonanediol in polymer synthesis?

  • Protocol : Use PPE (gloves, goggles) to avoid skin/eye irritation (H315/H319). Store in airtight containers (P233) and monitor respiratory exposure (H335) during high-temperature reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.